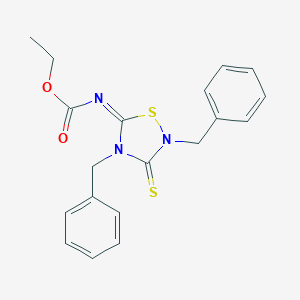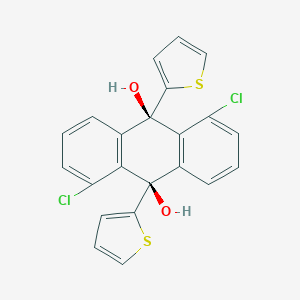![molecular formula C21H16N4O2S B290250 N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide, also known as BZML, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer treatment. BZML has been found to exhibit anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide involves its ability to target and inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding and stabilization of various client proteins, including those involved in cancer cell survival and growth. By inhibiting HSP90, N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide disrupts the function of these client proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has been found to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This can reduce the risk of side effects associated with traditional chemotherapy drugs. However, one limitation of using N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide dosing and administration to maximize its anti-cancer effects while minimizing toxicity. Additionally, further studies are needed to investigate the potential of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide as a combination therapy with other cancer drugs.
Synthesis Methods
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with hydrazine hydrate, followed by the condensation of the resulting hydrazine derivative with 4-nitrobenzoyl chloride. The final product is obtained through reduction of the nitro group with iron powder in acidic conditions.
Scientific Research Applications
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has also been found to inhibit the growth and migration of cancer cells, as well as reduce the formation of tumor blood vessels.
In vivo studies have demonstrated that N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide can inhibit the growth of various types of tumors, including breast, lung, and colon cancers. N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has also been found to enhance the efficacy of chemotherapy drugs when used in combination.
properties
Molecular Formula |
C21H16N4O2S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-[(1,3-benzothiazol-2-ylamino)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O2S/c26-19(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)20(27)24-25-21-23-17-12-6-7-13-18(17)28-21/h1-13H,(H,22,26)(H,23,25)(H,24,27) |
InChI Key |
ONCUYNPQOMSOOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NNC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)




![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)

